6-Morpholinopicolinonitrile

Description

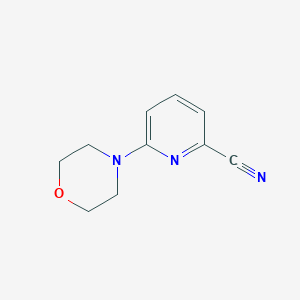

6-Morpholinopicolinonitrile is a substituted pyridine derivative characterized by a morpholino group (a six-membered heterocycle containing one oxygen and one nitrogen atom) at the 6-position and a nitrile group at the 2-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. Its structure combines the electron-donating morpholino group with the electron-withdrawing nitrile, influencing its reactivity and physicochemical properties .

Properties

IUPAC Name |

6-morpholin-4-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDAOTSKEPJLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594499 | |

| Record name | 6-(Morpholin-4-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-53-7 | |

| Record name | 6-(Morpholin-4-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Morpholinopicolinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 6-fluoropyridine-2-carbonitrile with morpholine in the presence of potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) at elevated temperatures . Another method includes the use of sodium cyanide and copper(I) cyanide in DMF, followed by treatment with dipotassium hydrogenphosphate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Morpholinopicolinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium cyanide and copper(I) cyanide in DMF.

Oxidation and Reduction Reactions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium cyanide and copper(I) cyanide yield this compound as the primary product .

Scientific Research Applications

6-Morpholinopicolinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Morpholinopicolinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules. Detailed studies on its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The morpholino group in this compound enhances solubility in polar solvents due to its oxygen atom, while the methyl group in 6-Methylpicolinonitrile increases lipophilicity . The hydroxymethyl group in 6-(Hydroxymethyl)picolinonitrile improves aqueous solubility (critical for pharmacokinetics) compared to the formyl group in 6-Formylpicolinonitrile, which is more reactive in nucleophilic additions .

- Reactivity: The nitrile group in all compounds allows for nucleophilic substitution or reduction to amines. However, the morpholino group in this compound stabilizes adjacent positions via resonance, altering reaction pathways compared to methyl or aminomethyl derivatives .

Biological Activity

6-Morpholinopicolinonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative analyses with similar compounds, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, modulating biochemical pathways crucial for various physiological processes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Proposed mechanisms include:

- Enzyme Interaction : The compound may inhibit enzymes by binding to their active sites, altering their catalytic activity.

- Receptor Modulation : Similar compounds have been noted to interact with various receptors, potentially influencing signal transduction pathways involved in cellular responses.

- Biochemical Pathway Influence : It can affect multiple biochemical pathways, which is critical for understanding its therapeutic potential.

Antimicrobial Activity

A study highlighted the significant antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. For instance:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 32 µg/mL |

This data indicates its potential as a viable antimicrobial agent in clinical settings.

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. The effects were measured using ELISA assays, revealing a decrease in TNF-alpha and IL-6 levels upon treatment with the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-4-morpholin-4-ylpyridine-2-carbonitrile | Similar morpholine ring | Moderate antimicrobial activity |

| 3-Amino-5-morpholin-4-ylpyridine-2-carbonitrile | Different substitution pattern | Lower anti-inflammatory effects |

This comparison highlights the importance of structural modifications in influencing biological activity and efficacy.

Case Studies

Several case studies have explored the applications and implications of this compound in various biological contexts:

- Antiproliferative Activity : A study on synthesized derivatives of morpholino compounds demonstrated significant antiproliferative activity on human carcinoma, lymphoma, and leukemia cells. Among the tested compounds, those with a morpholino group showed notable effectiveness in causing cell cycle accumulation in subG0 phase, indicating potential for cancer therapy .

- Pharmaceutical Development : Ongoing research is examining the use of this compound as a pharmaceutical intermediate in drug development. Its interactions with specific enzymes and receptors are being investigated to understand its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.